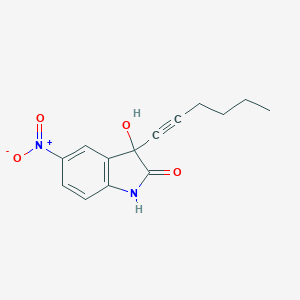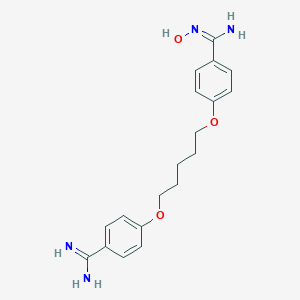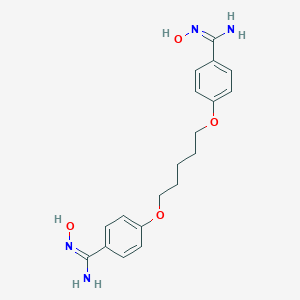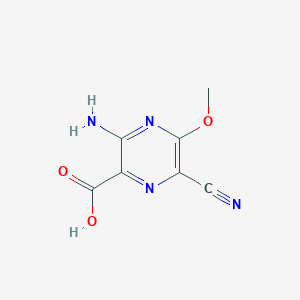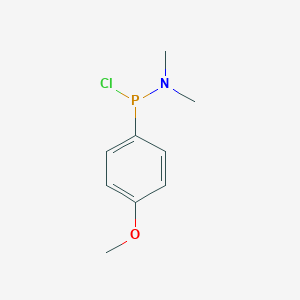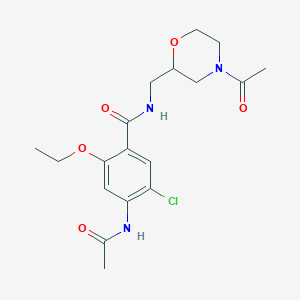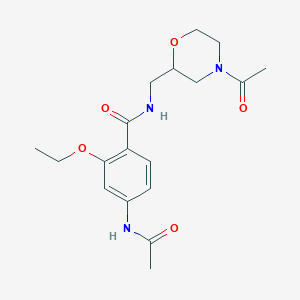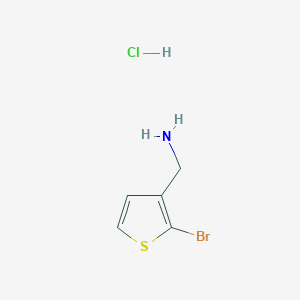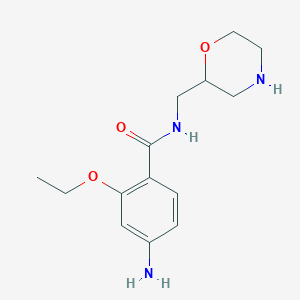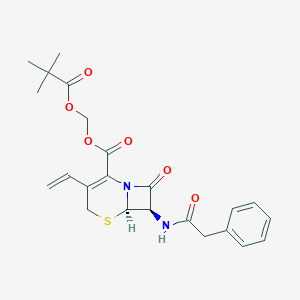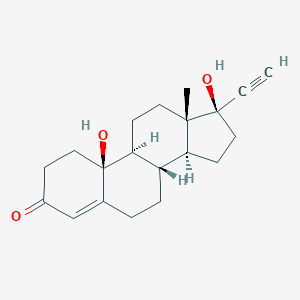
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
描述
The compound "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" is not directly mentioned in the provided papers. However, the papers discuss similar compounds with variations in their chemical structure and properties. These compounds are generally synthesized for potential pharmacological applications, such as anticonvulsant activity or anti-Mycobacterium activity . They are characterized by the presence of a propanamide moiety and various aromatic substitutions that may influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds involves reactions between different amines and aromatic or heteroaromatic acids or their derivatives. For instance, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction with benzylamine . Another example is the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by reacting 2,2-diphenylethan-1-amine with naproxen . These methods suggest that the synthesis of "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" could potentially be carried out through a similar amine exchange reaction or by amide bond formation between the appropriate amine and acid derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction is also used to determine the crystal structure of some compounds . The molecular structure analysis of "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" would likely involve similar techniques to establish its conformation and to verify the presence of functional groups and the overall molecular geometry.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of the synthesized compounds. However, the biological activity assays suggest that these compounds can interact with biological targets, which implies that they may undergo metabolic reactions or form complexes with proteins . The chemical reactivity of "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" would need to be studied in the context of its potential biological applications to understand its mechanism of action and metabolic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like those discussed in the papers are typically characterized by their solubility, melting points, and spectroscopic data . The crystal structure analysis provides additional information on the density and molecular packing of the compound . For "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide," similar analyses would be required to determine its solubility in various solvents, stability, and other physicochemical parameters that are important for its handling and potential use in pharmaceutical formulations.
科学研究应用
Crystal Structure and Herbicidal Activity
- The compound has been studied for its crystal structure and potential herbicidal activity. A study synthesized a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, which demonstrated effective herbicidal properties (Liu et al., 2008).
Anticonvulsant Studies
- Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share structural similarities with the target compound, have been shown to possess significant anticonvulsant activities in various test models, indicating potential applications in epilepsy treatment (A. Idris et al., 2011).
Nonlinear Optical Materials
- N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to the one , has been synthesized and investigated for its applications in nonlinear optics. This includes the study of its crystal growth and characterization for potential use in electro-optic materials (S. Prabhu et al., 2000).
Growth Inhibitory Activity
- Another related compound, N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, was prepared and exhibited potent root growth-inhibitory activity, indicating potential applications in agriculture (T. Kitagawa et al., 2005).
Synthesis and Spectroscopic Characterization
- Studies have also focused on the synthesis and spectroscopic characterization of similar compounds, which helps in understanding their chemical properties and potential applications in various fields (S. Zareva, 2006).
Environmental Impact
- Research on compounds like N-(3,4-dichlorophenyl)propanamide has explored their environmental impact, particularly their movement and retention in specific ecosystems such as paddy-riverine wetland systems (A. Perera et al., 1999).
安全和危害
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of ingestion, skin contact, or inhalation, immediate medical attention is required .
属性
IUPAC Name |
N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPXILYSHJRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524944 | |
| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |
CAS RN |
344443-16-9 | |
| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344443169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminoethyl-2-(2,6-dichlorophenoxy)) propanamide Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT24TXU38S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



